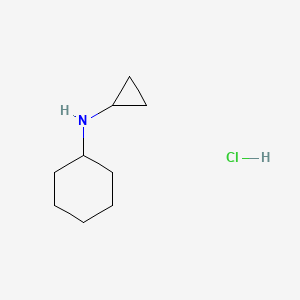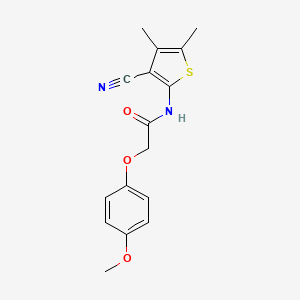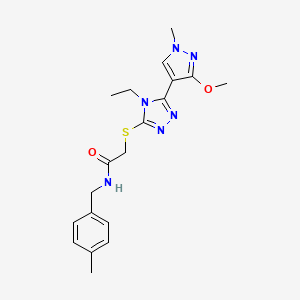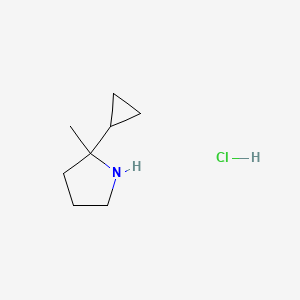![molecular formula C19H21N5O3S2 B3018977 1,3-dimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 847191-47-3](/img/structure/B3018977.png)
1,3-dimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, 1,3-dimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, appears to be a complex molecule that may be related to the pyrimidine derivatives described in the provided papers. These derivatives are known for their potential biological activities and are often synthesized for pharmaceutical research.
Synthesis Analysis
The synthesis of related pyrimidine derivatives typically involves the treatment of nitro-substituted uracil compounds with aryl aldehydes in the presence of piperidine. This process leads to condensation and subsequent intramolecular cyclization, which is catalyzed by piperidine and involves oxidation-reduction reactions. For instance, the synthesis of 1,3-dimethyl-7-hydroxypyrrolo[3,2-d]pyrimidine-2,4(1H,3H)-dione derivatives is achieved through this method, as described in the first paper . Similarly, the second paper outlines the synthesis of 3-hydroxy-4,6-dimethylpyrrolo[3,2-d]pyrimidine derivatives using a comparable approach .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be complex, with various substituents influencing their chemical behavior. An X-ray crystal structure determination, as mentioned in the second paper, can provide detailed insights into the molecular geometry and intermolecular interactions, such as hydrogen bonding patterns . The third paper discusses a salt-type adduct of a pyrimidine derivative with piperidine, highlighting the presence of extensive hydrogen bonding within the crystal structure .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrimidine derivatives often include condensation and cyclization steps. The presence of piperidine not only acts as a catalyst but also participates in the formation of salt-type adducts, as seen in the third paper . The reactivity of these compounds can be further modified by the introduction of different functional groups, which can lead to a variety of chemical behaviors and interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can vary widely depending on their specific substituents and molecular structure. The first and second papers discuss some properties of the synthesized compounds, which may include solubility, melting points, and potential biological activity . The third paper's focus on the crystal structure provides additional information on the solid-state properties of these compounds, such as stability and intermolecular forces .
Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
Regioselective Amination and Derivative Synthesis : Gulevskaya et al. (1994) demonstrated the regioselective amination of condensed pyrimidines, which includes the pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione family. They showed that these compounds react with alkylamides to produce amino derivatives, indicating their potential in creating varied chemical structures for further study or application (Gulevskaya, Pozharskii, Shorshnev, & Zheltushkina, 1994).
Heterocyclic Compound Formation : Hassaneen et al. (2003) explored the synthesis of polyfunctional fused heterocyclic compounds via reactions with 2-dimethylaminomethylene- and 2-ethoxymethylene-indendione. This study highlights the versatility of pyrimidine derivatives in synthesizing novel heterocyclic structures, potentially leading to applications in drug discovery and material science (Hassaneen, Abdallah, Abdelhadi, Hassaneen, & Pagni, 2003).
Propriétés
IUPAC Name |
1,3-dimethyl-5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S2/c1-22-16-14(18(26)23(2)19(22)27)17(21-15(20-16)12-7-6-10-28-12)29-11-13(25)24-8-4-3-5-9-24/h6-7,10H,3-5,8-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVHYFFGQWKEEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=CS3)SCC(=O)N4CCCCC4)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(Propan-2-yl)-1,2-oxazol-4-yl]methanamine](/img/structure/B3018894.png)

![2-Methyl-5-[(methylamino)methyl]furan-3-carboxylic acid hydrochloride](/img/structure/B3018898.png)
![2-[(3-Chloro-4-fluorophenoxy)methyl]oxirane](/img/structure/B3018899.png)


![3-Methyl-5-[[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B3018905.png)


![(2-Chloro-3-pyridinyl){4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}methanone](/img/structure/B3018909.png)
![4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylmethanol](/img/structure/B3018910.png)

![1-{[(3,5-Dimethyl-4-isoxazolyl)methyl]thio}-4-methyl[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B3018916.png)
![N-(2,4-dimethylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3018917.png)